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Compound of Interest

Compound Name: 2-(Thiophen-2-yl)propanenitrile

Cat. No.: B2505520

Anwendungs- und Protokollhinweise zur Derivatisierung von 2-(Thiophen-2-yl)propannitril far
das biologische Screening

Abstrakt

Thiophen und seine Derivate sind wichtige Grundgeruste in der medizinischen Chemie und
kommen in zahlreichen von der FDA zugelassenen Medikamenten vor.[1][2] Das Molekul 2-
(Thiophen-2-yl)propannitril stellt einen vielseitigen Ausgangsstoff fur die Synthese neuartiger
Verbindungen mit potenzieller biologischer Aktivitat dar.[3] Die Nitrilgruppe ist ein wichtiger
Angriffspunkt fir chemische Modifikationen und kann leicht in Amine, Amide und Carbons&uren
umgewandelt werden, was die Erstellung einer Bibliothek verschiedener Derivate fur das
Screening ermdglicht.[3][4] Diese Anwendungs- und Protokollhinweise beschreiben detaillierte
Verfahren zur Synthese von Amid-, Carbonséaure- und Amin-Derivaten von 2-(Thiophen-2-
yl)propannitril sowie Protokolle fur ein erstes biologisches Screening-Panel zur Untersuchung
ihrer zytotoxischen, antimikrobiellen und antioxidativen Aktivitaten.

Synthetische Derivatisierung

Die Derivatisierung von 2-(Thiophen-2-yl)propannitril konzentriert sich auf die Umwandlung der
reaktiven Nitrilgruppe. Die folgenden Protokolle beschreiben die Synthese von drei priméren
Derivaten: 2-(Thiophen-2-yl)propanamid, 2-(Thiophen-2-yl)propansaure und 2-(Thiophen-2-
yl)propan-1-amin.
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Abbildung 1: Synthese-Workflow flr die Derivatisierung von 2-(Thiophen-2-yl)propannitril.

Protokoll: Synthese von 2-(Thiophen-2-yl)propanamid
(Partielle Hydrolyse)

Dieses Protokoll beschreibt die milde basische Peroxidhydrolyse eines Nitrils zu einem Amid.

[5]

e Reagenzien und Materialien:

o

2-(Thiophen-2-yl)propannitril

o Ethanol (EtOH)

o Natriumhydroxid (NaOH)

o Wasserstoffperoxid (H202, 30 % wassrige L6sung)
o Destilliertes Wasser (DI H20)

o Salzsaure (HCI, 1M)

o Ethylacetat (EtOAC)

o Gesattigte Natriumchloridldsung (Kochsalzlésung)
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o Wasserfreies Magnesiumsulfat (MgSOa)

[e]

Rundkolben, Magnetriihrer, Ruckflusskuhler, Scheidetrichter

o Verfahren:

1.

10.

Losen Sie 2-(Thiophen-2-yl)propannitril (1 Aquiv.) in Ethanol in einem Rundkolben.

. Fligen Sie eine 1M wassrige Losung von NaOH (1.2 Aquiv.) hinzu.
. Kiihlen Sie die Mischung in einem Eisbad auf 0-5 °C ab.

. Fligen Sie langsam und tropfenweise 30 %iges H20:2 (3 Aquiv.) hinzu, wobei die

Temperatur unter 10 °C gehalten wird.

. Lassen Sie die Reaktion 1-2 Stunden bei Raumtemperatur rithren. Uberwachen Sie den

Fortschritt mittels Diinnschichtchromatographie (DC).

. Nach Abschluss der Reaktion neutralisieren Sie die Mischung vorsichtig mit 1M HCI.
. Extrahieren Sie das Produkt dreimal mit Ethylacetat.

. Waschen Sie die vereinigten organischen Phasen mit DI H20 und anschliel3end mit

Kochsalzl6sung.

. Trocknen Sie die organische Phase Uber wasserfreiem MgSOa, filtrieren Sie und

konzentrieren Sie das Filtrat im Vakuum.

Reinigen Sie das Rohprodukt durch Umkristallisation oder Saulenchromatographie.

Protokoll: Synthese von 2-(Thiophen-2-yl)propansaure
(Vollstandige Hydrolyse)

Die vollstandige saure Hydrolyse wandelt die Nitrilgruppe in eine Carbonsaure um.[3]

o Reagenzien und Materialien:

o

2-(Thiophen-2-yl)propannitril
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o Schwefelsdure (H2SOa4, 50 % wassrige Lésung)
o DI H20

o Natriumbicarbonat (NaHCOs, gesattigte Losung)
o Diethylether (Etz0)

o Wasserfreies Natriumsulfat (Na2SOa)

o Ausriustung wie in 1.1 beschrieben

o Verfahren:

1. Geben Sie 2-(Thiophen-2-yl)propannitril (1 Aquiv.) und 50 %ige wassrige H2SOa in einen
Rundkolben.

2. Erhitzen Sie die Mischung unter Riickfluss fiir 4-6 Stunden. Uberwachen Sie die Reaktion
mittels DC.

3. Kuhlen Sie die Reaktionsmischung auf Raumtemperatur ab und giel3en Sie sie vorsichtig
in Eiswasser.

4. Extrahieren Sie das Produkt dreimal mit Diethylether.
5. Waschen Sie die vereinigten organischen Phasen mit DI H20 und Kochsalzlésung.

6. Trocknen Sie die organische Phase tber wasserfreiem NazSOa, filtrieren Sie und
konzentrieren Sie sie im Vakuum, um die rohe Carbonséaure zu erhalten.

7. Reinigen Sie das Produkt bei Bedarf durch Umkristallisation.

Protokoll: Synthese von 2-(Thiophen-2-yl)propan-1-amin
(Reduktion)

Die Reduktion der Nitrilgruppe mit einem starken Hydrid-Reduktionsmittel ergibt ein primares
Amin.[3]
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e Reagenzien und Materialien:

o

2-(Thiophen-2-yl)propannitril

Lithiumaluminiumhydrid (LiAIH4)

Wasserfreies Tetrahydrofuran (THF)

DI H20

NaOH (15 % wassrige Losung)

Wasserfreies Natriumsulfat (Na2S0Oa)

Ausriistung wie in 1.1 beschrieben, unter inerter Atmosphére (Stickstoff oder Argon)

o Verfahren:

. Suspendieren Sie LiAlHa (1.5 Aquiv.) in wasserfreiem THF in einem trockenen

Rundkolben unter inerter Atmosphare.

. Kuihlen Sie die Suspension auf 0 °C ab.

. Fligen Sie eine Lésung von 2-(Thiophen-2-yl)propannitril (1 Aquiv.) in wasserfreiem THF

langsam und tropfenweise hinzu.

. Nach der Zugabe erhitzen Sie die Mischung 2-4 Stunden unter Riickfluss. Uberwachen

Sie die Reaktion mittels DC.

. Kiihlen Sie die Reaktion auf 0 °C ab und Iéschen Sie sie vorsichtig durch sequentielle

Zugabe von: (i) DI H20 (X mL), (i) 15 %iger wassriger NaOH (X mL) und (iii) DI H20 (3X
mL), wobei X = Anzahl der Gramm LiAlHa ist.

. Ruhren Sie die Mischung 30 Minuten lang kréaftig, bis sich ein weil3er Niederschlag bildet.

. Filtrieren Sie den Feststoff ab und waschen Sie ihn grindlich mit THF.

. Konzentrieren Sie das Filtrat im Vakuum.
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9. Reinigen Sie das rohe Amin durch Destillation oder Saulenchromatographie.

Protokolle fiir das biologische Screening

Die neu synthetisierten Derivate werden auf ihre potenzielle biologische Aktivitat untersucht.
Das Screening-Panel umfasst Assays zur Bewertung der Zytotoxizitat, der antimikrobiellen
Aktivitat und des antioxidativen Potenzials. Thiophen-Derivate sind fur eine breite Palette von
pharmakologischen Wirkungen bekannt, darunter antimikrobielle, antivirale,
entztindungshemmende, antioxidative und zytotoxische Eigenschaften.[6][7]
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Abbildung 2: Workflow fir das biologische Screening von Thiophen-Derivaten.
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Protokoll: Zytotoxizitats-Assay (MTT-Assay)

Dieser kolorimetrische Assay misst die Zelllebensfahigkeit durch die Reduktion von MTT (3-
(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) durch mitochondriale
Dehydrogenasen in metabolisch aktiven Zellen.[8]

e Reagenzien und Materialien:

[¢]

Menschliche Krebszelllinie (z. B. HelLa, A549)

o Zellkulturmedium (z. B. DMEM) mit 10 % fotalem Rinderserum (FBS) und 1 % Penicillin-
Streptomycin

o Testverbindungen (in DMSO gel6st)

o MTT-L6sung (5 mg/ml in PBS)

o Ldsungsmittel (z. B. DMSO oder saurer Isopropanol)

o 96-Well-Platten, Mehrkanalpipetten, CO2z-Inkubator, Plattenleser (570 nm)
» Verfahren:

1. S&en Sie Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen/Well aus
und inkubieren Sie sie 24 Stunden bei 37 °C und 5 % CO:s-.

2. Bereiten Sie serielle Verdiinnungen der Testverbindungen in Kulturmedium vor.

3. Entfernen Sie das Medium aus den Wells und fligen Sie 100 pL der verdinnten
Verbindungen hinzu. Figen Sie Kontrollen hinzu (nur Medium, Vehikelkontrolle mit DMSO
und eine Positivkontrolle mit einem bekannten Zytotoxin wie Doxorubicin).

4. Inkubieren Sie die Platte fiir 48 Stunden.

5. Flugen Sie 10 yL der MTT-L6sung zu jedem Well hinzu und inkubieren Sie weitere 2-4
Stunden, bis sich violette Formazan-Kristalle bilden.
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6. Entfernen Sie das Medium vorsichtig und figen Sie 100 pL Losungsmittel hinzu, um die
Kristalle aufzuldsen.

7. Messen Sie die Extinktion bei 570 nm mit einem Plattenleser.

8. Berechnen Sie die prozentuale Zelllebensfahigkeit im Vergleich zur Vehikelkontrolle und
bestimmen Sie den ICso-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).

Protokoll: Antimikrobieller Assay (Bestimmung der
minimalen Hemmkonzentration - MHK)

Die MHK wird als die niedrigste Konzentration eines antimikrobiellen Wirkstoffs definiert, die
das sichtbare Wachstum eines Mikroorganismus nach Inkubation Uber Nacht hemmt.[9]

e Reagenzien und Materialien:

Bakterienstdmme (z. B. Staphylococcus aureus ATCC 29213, Escherichia coli ATCC
25922)

[¢]

o

Muller-Hinton-Bouillon (MHB)

o

Testverbindungen (in DMSO geldst)

o

Positivkontrolle (z. B. Ciprofloxacin)

Sterile 96-Well-Platten, Spektralphotometer (600 nm)

[¢]

o Verfahren:

1. Bereiten Sie ein Bakterieninokulum vor, das auf eine Trilbung von 0.5 McFarland-
Standard (ca. 1.5 x 108 KBE/ml) eingestellt und dann in MHB verdiinnt wird, um eine
Endkonzentration von 5 x 10> KBE/ml in den Wells zu erreichen.

2. Fugen Sie 50 pL MHB zu allen Wells einer 96-Well-Platte hinzu.

3. Fugen Sie 50 pL der Testverbindung in der hochsten Konzentration zum ersten Well hinzu.
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4. Fuhren Sie eine zweifache serielle Verdiinnung durch, indem Sie 50 pL von Well zu Well
uber die Platte transferieren.

5. Flugen Sie 50 pL des verdunnten Bakterieninokulums zu jedem Well hinzu.

6. Fugen Sie Kontrollen hinzu: Positivkontrolle (Bakterien + Antibiotikum), Negativkontrolle
(Bakterien + Medium) und Sterilitdtskontrolle (nur Medium).

7. Inkubieren Sie die Platte 18-24 Stunden bei 37 °C.

8. Bestimmen Sie die MHK visuell als die niedrigste Konzentration der Verbindung, bei der
kein sichtbares Wachstum auftritt.

Protokoll: Antioxidans-Assay (DPPH-Radikalfanger-
Assay)

Dieser Assay bewertet die Fahigkeit von Verbindungen, als Antioxidantien zu wirken, indem sie
das stabile freie Radikal 2,2-Diphenyl-1-picrylhydrazyl (DPPH) abfangen.[10][11]

e Reagenzien und Materialien:

o

DPPH (2,2-Diphenyl-1-picrylhydrazyl)

Methanol oder Ethanol

o

[¢]

Testverbindungen (in Methanol geldst)

o

Positivkontrolle (z. B. Ascorbinsaure)

o

96-Well-Platten, Spektralphotometer (517 nm)
e Verfahren:
1. Bereiten Sie eine 0.1 mM DPPH-L6sung in Methanol vor.

2. Bereiten Sie serielle Verdiinnungen der Testverbindungen und der Ascorbinsaure in
Methanol vor.
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3. Geben Sie 100 pL jeder Verdinnung in die Wells einer 96-Well-Platte.
4. Fugen Sie 100 pL der DPPH-L6sung zu jedem Well hinzu.

5. Inkubieren Sie die Platte 30 Minuten im Dunkeln bei Raumtemperatur.
6. Messen Sie die Extinktion bei 517 nm.

7. Berechnen Sie die prozentuale Radikalfanger-Aktivitat mit der Formel: % Aktivitat =
[(A_kontrolle - A_probe) / A_kontrolle] x 100

8. Bestimmen Sie den ICso-Wert (die Konzentration, die 50 % der DPPH-Radikale abfangt).

Datenprasentation

Quantitative Daten aus den Synthese- und Screening-Experimenten sollten zur einfachen
Interpretation und zum Vergleich in Tabellen zusammengefasst werden.

Tabelle 1: Zusammenfassung der Syntheseergebnisse

. Synthesemeth . .
Derivat-ID Struktur d Ausbeute (%) Reinheit (%)
ode
2-(Thiophen-2-  Partielle

TPN-AMID 78 >98

yl)propanamid  Hydrolyse
. 2-(Thiophen-2- Vollstandige
TPN-SAURE 85 >99
yl)propanséaure Hydrolyse

| TPN-AMIN | 2-(Thiophen-2-yl)propan-1-amin | Reduktion | 65 | >97 |

Tabelle 2: Zusammenfassung der biologischen Aktivitat
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Antimikrobielle

) Zytotoxizitat ICso Antioxidans ICso
Derivat-ID MHK (pg/mL) [S.
(MM) [HeLa] (uM) [DPPH]
aureus]
TPN-AMID >100 64 88
TPN-SAURE 75.2 >128 >200
TPN-AMIN 23.5 16 45
Doxorubicin 0.8 N/A N/A
Ciprofloxacin N/A 0.5 N/A

| Ascorbinsaure | N/A | N/A| 15 |

(Hinweis: Die in den Tabellen dargestellten Daten sind hypothetisch und dienen nur zur
Veranschaulichung.)

Beispiel fiir die Visualisierung von Sighalwegen

Wenn eine Verbindung, wie z.B. TPN-AMIN, eine signifikante zytotoxische Aktivitat zeigt,
konnen weitere mechanistische Studien durchgefuhrt werden. Die Visualisierung des
potenziellen Zielsignalwegs ist fur die Hypothesenbildung entscheidend. Viele Zytotoxine
induzieren Apoptose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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